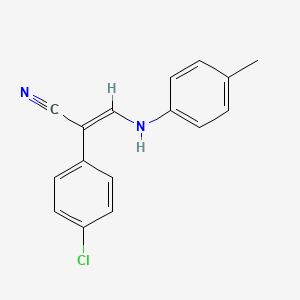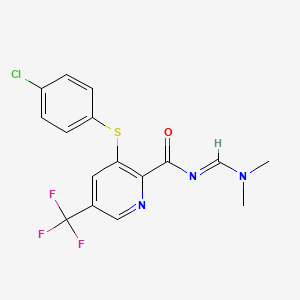
4-Chloro-N-(3-chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)benzenesulfonamide
説明
The compound "4-Chloro-N-(3-chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)benzenesulfonamide" is a complex molecule that appears to be related to a family of benzenesulfonamide derivatives. These compounds have been extensively studied due to their diverse biological activities, including enzyme inhibition, anticancer properties, and potential use in treating various diseases .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multi-step reactions that can include the formation of key intermediates such as aminoguanidines, phenylglyoxal hydrates, and substituted benzaldehydes . For instance, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives were synthesized through the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized starting from substituted benzaldehydes .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group and various substituents that influence the molecule's properties and biological activity. For example, the structure of 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide displays characteristic features of benzenesulfonamide derivatives, with N-phenyl rings twisted with respect to the benzene ring of the phenylsulfonamide group . The molecular structure is crucial for the interaction with biological targets, as seen in the development of nonsteroidal progesterone receptor antagonists .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, including interactions with enzymes and receptors. They have been found to inhibit enzymes such as kynurenine 3-hydroxylase and carbonic anhydrase . The inhibitory activity is often a result of the compound's ability to bind to the active site of the enzyme, which can be influenced by the specific molecular structure of the sulfonamide derivative.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are determined by their molecular structure. For instance, the presence of a trifluoromethyl group can significantly affect the metabolic stability of the compounds . Additionally, the use of 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid as a derivatizing reagent for the analysis of amines by gas chromatography indicates the compound's reactivity with primary amines .
科学的研究の応用
Progesterone Receptor Antagonism
One application of similar benzenesulfonamide derivatives includes serving as nonsteroidal progesterone receptor antagonists. These compounds, with a benzenesulfonanilide skeleton, have potential in treating diseases like uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders due to their binding affinity and selectivity over androgen receptors (Yamada et al., 2016).
Enzyme Inhibition and Antioxidant Potential
Sulfonamide derivatives have shown significant enzyme inhibition potential against AChE and BChE enzymes, essential for neurological functions. Additionally, these compounds have demonstrated antioxidant potential, which could be beneficial in various therapeutic applications (Kausar et al., 2019).
Novel Synthetic Pathways
The creation of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of dinitrobenzenes, similar to the compound , expands the chemical space for new compounds with potential applications in medicinal and material science (Sipyagin et al., 2004).
Binding Mode Studies
Studies on the binding modes of similar compounds to orthosteric and allosteric sites of receptors offer insights into their potential as partial agonists for various therapeutic targets (Hughes et al., 2016).
Antimicrobial Activity
Several sulfonamide derivatives have been synthesized and evaluated for antimicrobial activity against common bacterial strains, indicating their potential as antibacterial agents (Patel et al., 2011).
Antitumor Activity
Some chlorinated benzenesulfonamide derivatives have shown promising in vitro antitumor activity against specific cancer cell lines, highlighting their potential in cancer therapy (Fahim & Shalaby, 2019).
作用機序
Target of Action
The compound, also known as Fluazinam , is primarily used as a broad-spectrum fungicide . It targets various soil-borne fungal pathogens on a range of crops .
Mode of Action
Fluazinam is an extremely potent uncoupler of oxidative phosphorylation in mitochondria . It also exhibits high reactivity with thiols . This interaction disrupts the energy production of the fungal cells, leading to their death .
Biochemical Pathways
The compound’s mode of action involves the disruption of the oxidative phosphorylation pathway in the mitochondria of fungal cells . This pathway is crucial for ATP production, which is the primary energy source for cellular processes. By uncoupling this pathway, Fluazinam effectively starves the fungal cells of energy, leading to their death .
Pharmacokinetics
Fluazinam exhibits low aqueous solubility and low volatility .
Result of Action
The result of Fluazinam’s action is the effective control of various soil-borne fungal pathogens on a range of crops . This includes pests such as Sclerotinia blight, Late blight, White mould, Clubroot, Downy mildew, Scab, and Alternaria blotch .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fluazinam. For instance, its persistence in soil systems suggests it may be more effective in drier conditions where it is less likely to be washed away by rain . Additionally, its low volatility suggests it is less likely to be affected by wind . .
生化学分析
Biochemical Properties
4-Chloro-N-(3-chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)benzenesulfonamide plays a crucial role in biochemical reactions, particularly in its function as a fungicide. It interacts with several enzymes and proteins, disrupting their normal functions. For instance, it inhibits the activity of mitochondrial enzymes, leading to the uncoupling of oxidative phosphorylation . This interaction disrupts the energy production process in fungal cells, ultimately leading to their death. Additionally, the compound’s interaction with other biomolecules, such as proteins involved in cell signaling pathways, further enhances its antifungal properties .
Cellular Effects
The effects of 4-chloro-N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]benzenesulfonamide on various cell types and cellular processes are profound. In fungal cells, it disrupts mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels . This oxidative stress damages cellular components, including lipids, proteins, and DNA, ultimately causing cell death. In addition to its antifungal effects, the compound can also affect mammalian cells, where it may induce oxidative stress and alter cell signaling pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to mitochondrial enzymes, inhibiting their activity and disrupting the electron transport chain . This inhibition leads to the uncoupling of oxidative phosphorylation, reducing ATP production and increasing ROS levels. Additionally, the compound can interact with other biomolecules, such as proteins involved in cell signaling pathways, further enhancing its antifungal properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]benzenesulfonamide change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity . Over time, the compound’s antifungal effects may diminish as it degrades, but its initial impact on cellular function remains significant. Long-term studies have shown that the compound can cause persistent oxidative stress and damage to cellular components, even after its primary effects have subsided .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits fungal growth without causing significant toxicity to the host organism . At higher doses, the compound can induce oxidative stress and damage to mammalian cells, leading to adverse effects such as tissue damage and inflammation . Threshold effects have been observed, where the compound’s toxicity increases sharply beyond a certain dosage level.
Metabolic Pathways
4-chloro-N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]benzenesulfonamide is involved in several metabolic pathways. It is metabolized by enzymes in the liver, where it undergoes biotransformation to produce various metabolites . These metabolites can also exhibit biological activity, contributing to the compound’s overall effects. The compound’s interaction with metabolic enzymes can alter metabolic flux and affect the levels of various metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by several factors. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as mitochondria, where it exerts its effects . The compound’s distribution within tissues can also be influenced by its interaction with plasma proteins and other biomolecules.
Subcellular Localization
The subcellular localization of 4-chloro-N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]benzenesulfonamide is critical to its activity and function. The compound is primarily localized in the mitochondria, where it inhibits mitochondrial enzymes and disrupts oxidative phosphorylation . Additionally, the compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . This subcellular localization is essential for the compound’s antifungal activity and its effects on cellular function.
特性
IUPAC Name |
4-chloro-N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2F3N3O7S/c20-11-1-4-13(5-2-11)35(32,33)25-12-3-6-17(14(21)9-12)34-18-15(26(28)29)7-10(19(22,23)24)8-16(18)27(30)31/h1-9,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAFYBPNVFSZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2F3N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121168 | |
| Record name | Benzenesulfonamide, 4-chloro-N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338413-20-0 | |
| Record name | Benzenesulfonamide, 4-chloro-N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338413-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-chloro-N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[Bis(methylsulfanyl)methylene]hydrazino}-1-(methylimino)-2-nitroethane](/img/structure/B3035676.png)

![4-(4-chlorobenzoyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbohydrazide](/img/structure/B3035680.png)
![2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B3035683.png)
![4-chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide](/img/structure/B3035685.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-sulfonamide](/img/structure/B3035686.png)
![1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3035687.png)
![1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine](/img/structure/B3035688.png)
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(phenylsulfonyl)butanenitrile](/img/structure/B3035689.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,N',N'-tetramethylpropanediamide](/img/structure/B3035690.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B3035694.png)
![3-[(E)-1-(4-Chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B3035696.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-sulfonamide](/img/structure/B3035697.png)